N-Cyclopentyl-4-nitrobenzamide (CAS 301226-07-3): Chemical Properties, Synthetic Methodologies, and Pharmacological Applications
N-Cyclopentyl-4-nitrobenzamide (CAS 301226-07-3): Chemical Properties, Synthetic Methodologies, and Pharmacological Applications
An in-depth technical guide to the chemical properties, synthesis, and pharmacological applications of N-cyclopentyl-4-nitrobenzamide (CAS 301226-07-3).
Executive Summary
N-Cyclopentyl-4-nitrobenzamide (CAS 301226-07-3) is a synthetic organic compound belonging to the nitrobenzamide class. Characterized by a highly electron-deficient para-nitro substituted benzamide core and a lipophilic, conformationally flexible cyclopentyl ring, this compound serves as a critical scaffold in medicinal chemistry and drug discovery[1]. Derivatives of 4-nitrobenzamides are extensively investigated for their diverse biological activities, including broad-spectrum antimicrobial efficacy[2], α -glucosidase inhibition for type 2 diabetes management[3], and targeted anticancer properties[4]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, analytical characterization, and mechanistic pharmacology.
Chemical Identity and Physicochemical Properties
Understanding the physicochemical profile of N-cyclopentyl-4-nitrobenzamide is essential for formulation, solvent selection, and predicting its pharmacokinetic behavior. The rigid, planar geometry of the nitrobenzamide core, coupled with the hydrophobic cyclopentyl ring, dictates its physical state and solubility profile[5].
Table 1: Chemical and Physicochemical Data
| Property | Value / Description |
| Chemical Name | N-Cyclopentyl-4-nitrobenzamide |
| CAS Number | 301226-07-3 |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.26 g/mol |
| InChIKey | VXQCTWJVIDLLNJ-UHFFFAOYSA-N |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility Profile | Soluble in dichloromethane (DCM), ethyl acetate, and DMSO; poorly soluble in water |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Nitro O₂) |
Synthetic Methodology: The Schotten-Baumann Acylation
The most efficient, scalable, and high-yielding route to synthesize N-cyclopentyl-4-nitrobenzamide is via a modified Schotten-Baumann reaction. This involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with cyclopentylamine[5].
Figure 1: Step-by-step synthetic workflow and purification of N-cyclopentyl-4-nitrobenzamide.
Experimental Protocol & Causality
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Preparation of the Reaction Mixture: Dissolve cyclopentylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Causality: Triethylamine acts as an acid scavenger. As the reaction proceeds, HCl is generated as a byproduct. Without a tertiary amine base, the HCl would protonate the basic cyclopentylamine, forming an unreactive ammonium salt and halting the reaction prematurely. DCM provides a polar aprotic environment that solubilizes both reactants without participating in side reactions.
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Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in DCM dropwise over 30 minutes.
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Causality: The acylation is highly exothermic. Cooling the system to 0 °C controls the reaction kinetics, preventing thermal runaway and minimizing the competitive hydrolysis of the highly reactive acyl chloride by any trace environmental moisture.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours until Thin Layer Chromatography (TLC) indicates the complete consumption of the acyl chloride.
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Aqueous Workup (Self-Validating Purification):
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Wash the organic layer with 1M HCl (2x). Causality: This protonates and extracts unreacted cyclopentylamine and triethylamine into the aqueous phase.
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Wash with saturated NaHCO₃ (2x). Causality: Neutralizes residual acid and extracts any 4-nitrobenzoic acid (formed via trace hydrolysis) as a water-soluble sodium salt.
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Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
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Crystallization: Recrystallize from an ethanol/water mixture to obtain high-purity N-cyclopentyl-4-nitrobenzamide crystals.
Mechanistic Pathways and Biological Activity
The structural architecture of N-cyclopentyl-4-nitrobenzamide makes it a privileged pharmacophore. The combination of an electron-withdrawing nitro group and a hydrophobic cycloalkane ring enables strong, targeted interactions with various biological targets[3].
α -Glucosidase Inhibition (Antidiabetic Potential)
Nitrobenzamide derivatives have shown significant promise as competitive inhibitors of α -glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable glucose in the small intestine[3].
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Mechanistic Insight: The electron-withdrawing nitro group on the phenyl ring creates a localized dipole that enhances hydrogen bonding and electrostatic interactions with the amino acid residues in the enzyme's active site. Simultaneously, the hydrophobic cyclopentyl ring occupies lipophilic pockets within the enzyme, stabilizing the enzyme-inhibitor complex and preventing the natural carbohydrate substrate from binding[3][6].
Figure 2: Competitive inhibition mechanism of α -glucosidase by nitrobenzamide derivatives.
Antimicrobial and Anticancer Applications
Research indicates that 4-nitrobenzamide scaffolds exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with crucial enzymatic pathways[2]. Furthermore, structurally related N-cyclopentylbenzamide derivatives have been synthesized to target the phosphorylation of BAD-Ser99 in human mammary carcinoma cells. By inhibiting this phosphorylation event, these analogs induce apoptosis and significantly reduce cancer cell viability[4].
Analytical Characterization and Validation
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques[2][5].
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¹H NMR (CDCl₃, 400 MHz): Expected signals include a characteristic AA'BB' splitting pattern in the aromatic region ( δ 8.20-8.30 ppm for protons adjacent to the nitro group; δ 7.90-8.00 ppm for protons adjacent to the amide). The amide proton (NH) typically appears as a broad doublet around δ 6.0-6.5 ppm. The cyclopentyl methine proton (N-CH) appears as a multiplet at δ 4.30-4.45 ppm, while the remaining cyclopentyl methylene protons form a complex envelope between δ 1.40-2.15 ppm.
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¹³C NMR (100 MHz): Key diagnostic peaks include the highly deshielded carbonyl carbon at ~165 ppm, aromatic carbons (123-150 ppm), the N-CH carbon at ~52 ppm, and the cyclopentyl CH₂ carbons at ~33 and 24 ppm.
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Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ is observed at m/z 235.1. A characteristic fragmentation pattern involves the cleavage of the amide bond, yielding the 4-nitrobenzoyl cation at m/z 150[5].
Handling, Safety, and Regulatory Compliance
As a nitroaromatic compound, N-cyclopentyl-4-nitrobenzamide must be handled with strict adherence to standard laboratory safety protocols.
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Toxicity: Nitroaromatic compounds can act as skin sensitizers and potential mutagens. Appropriate Personal Protective Equipment (PPE) including nitrile gloves, lab coats, and safety goggles must be worn at all times.
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Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Protect from prolonged exposure to UV light to prevent photolytic degradation of the nitro group.
References
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International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from[Link]
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MDPI. Investigation of NPB Analogs That Target Phosphorylation of BAD-Ser99 in Human Mammary Carcinoma Cells. Retrieved from[Link]
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National Institutes of Health (NIH) / PMC. Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents. Retrieved from[Link]
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National Institutes of Health (NIH) / PMC. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. Retrieved from[Link]
